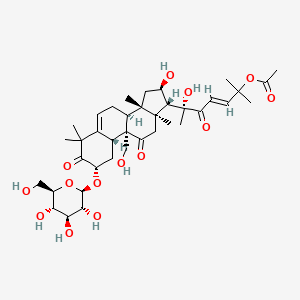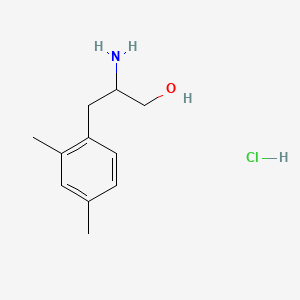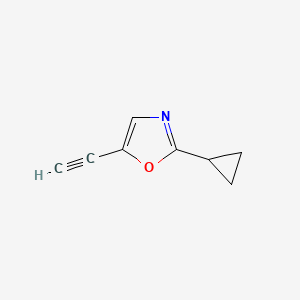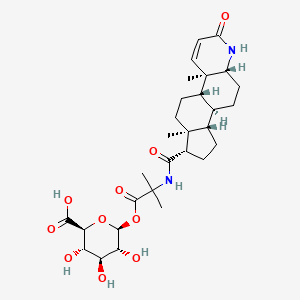
Finasteride Carboxylic Acid Acyl-beta-D-glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Finasteride Carboxylic Acid Acyl-beta-D-glucuronide is a metabolite of finasteride, a synthetic 4-azasteroid compound. Finasteride is primarily known for its use in treating benign prostatic hyperplasia and male pattern hair loss by inhibiting Type II 5-alpha reductase . The glucuronide conjugate, this compound, is formed through the metabolic process of glucuronidation, which enhances the solubility and excretion of the parent compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Finasteride Carboxylic Acid Acyl-beta-D-glucuronide involves the conjugation of finasteride with glucuronic acid. This process is typically catalyzed by the enzyme UDP-glucuronosyltransferase (UGT) in the liver . The reaction conditions generally include an aqueous environment with the presence of UDP-glucuronic acid as a co-substrate .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction under controlled conditions, ensuring high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Finasteride Carboxylic Acid Acyl-beta-D-glucuronide primarily undergoes hydrolysis and transacylation reactions . These reactions are crucial for its metabolic stability and pharmacokinetic properties.
Common Reagents and Conditions
Hydrolysis: This reaction occurs in the presence of water and is often catalyzed by enzymes such as esterases.
Transacylation: This reaction involves the transfer of the acyl group to nucleophilic centers on macromolecules, such as proteins.
Major Products Formed
The major products formed from these reactions include the parent compound, finasteride, and various rearranged isomers of the glucuronide conjugate .
Aplicaciones Científicas De Investigación
Finasteride Carboxylic Acid Acyl-beta-D-glucuronide has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of finasteride metabolites.
Medicine: Research focuses on its pharmacokinetics and potential implications in drug safety and efficacy.
Industry: It is utilized in the development of pharmaceutical formulations and quality control processes.
Mecanismo De Acción
The mechanism of action of Finasteride Carboxylic Acid Acyl-beta-D-glucuronide involves its formation through the glucuronidation of finasteride. This process enhances the solubility and excretion of finasteride, thereby reducing its bioavailability and prolonging its pharmacological effects . The molecular targets include the enzyme UDP-glucuronosyltransferase, which catalyzes the conjugation reaction .
Comparación Con Compuestos Similares
Similar Compounds
Dutasteride Carboxylic Acid Acyl-beta-D-glucuronide: Similar to finasteride, dutasteride is another 5-alpha reductase inhibitor that undergoes glucuronidation.
Testosterone Glucuronide: This compound is formed through the glucuronidation of testosterone and shares similar metabolic pathways.
Uniqueness
Finasteride Carboxylic Acid Acyl-beta-D-glucuronide is unique due to its specific formation from finasteride, a compound with a distinct mechanism of action targeting Type II 5-alpha reductase . This specificity makes it a valuable metabolite for studying the pharmacokinetics and pharmacodynamics of finasteride .
Propiedades
Fórmula molecular |
C29H42N2O10 |
|---|---|
Peso molecular |
578.7 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-6-[2-[[(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carbonyl]amino]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C29H42N2O10/c1-27(2,26(39)41-25-21(35)19(33)20(34)22(40-25)24(37)38)31-23(36)16-7-6-14-13-5-8-17-29(4,12-10-18(32)30-17)15(13)9-11-28(14,16)3/h10,12-17,19-22,25,33-35H,5-9,11H2,1-4H3,(H,30,32)(H,31,36)(H,37,38)/t13-,14-,15-,16+,17+,19-,20-,21+,22-,25-,28-,29+/m0/s1 |
Clave InChI |
XCAHIQQKLPVTDT-WQIHUYEGSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CC[C@@H]5[C@@]3(C=CC(=O)N5)C |
SMILES canónico |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5C3(C=CC(=O)N5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(Methylamino)ethoxy]propan-1-ol](/img/structure/B13447320.png)
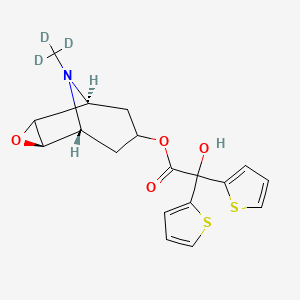
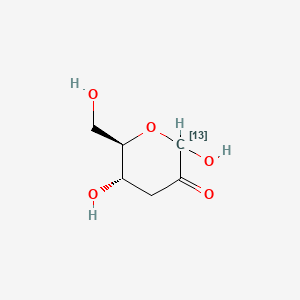
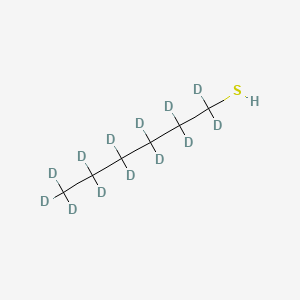
![[(3R,3AS,6S,6aR)-6-[[4-(4-Phenylphenyl)pyrimidin-2-yl]amino]-2,3,3a,5,6,6a-hexahydrofuro[2,3-d]furan-3-yl] N-Phenylcarbamate](/img/structure/B13447335.png)
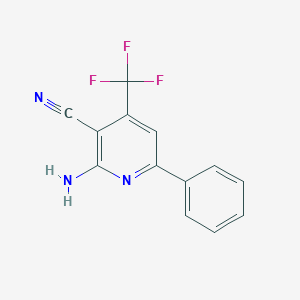
![cobalt(3+);[5-(5,6-dimethyl-2-oxo-3H-benzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate;cyanide](/img/structure/B13447351.png)
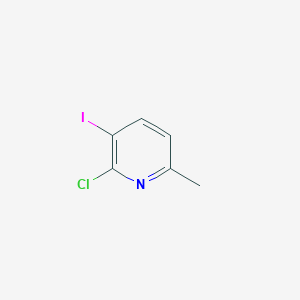
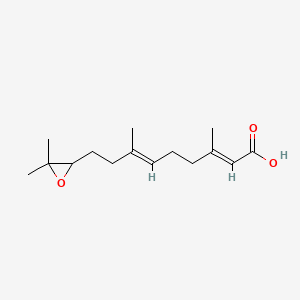
![(2S,3R,4R,5S,6R)-5-fluoro-6-(hydroxymethyl)-2-[[4-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]oxane-3,4-diol;hydrate](/img/structure/B13447378.png)
